molecular formula C10H18O2 B14812213 5-Methylhept-1-en-3-yl acetate CAS No. 10203-76-6

5-Methylhept-1-en-3-yl acetate

Cat. No.: B14812213
CAS No.: 10203-76-6
M. Wt: 170.25 g/mol
InChI Key: AVERIPYWXSJZPA-UHFFFAOYSA-N
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Description

5-Methylhept-1-en-3-yl acetate is an organic compound belonging to the class of esters. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. This compound is often used as a flavoring agent in food products and as a fragrance in personal care items.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhept-1-en-3-yl acetate typically involves the esterification of 5-Methylhept-1-en-3-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methylhept-1-en-3-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 5-Methylhept-1-en-3-ol and acetic acid.

    Reduction: 5-Methylhept-1-en-3-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Methylhept-1-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in pheromone communication in insects.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the flavor and fragrance industry as a flavoring agent and fragrance component.

Mechanism of Action

The mechanism of action of 5-Methylhept-1-en-3-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Oct-1-en-3-yl acetate
  • Pent-1-en-3-yl acetate
  • Isopulegol acetate

Comparison

5-Methylhept-1-en-3-yl acetate is unique due to its specific structure, which imparts a distinct fruity odor. Compared to similar compounds, it may have different olfactory properties and reactivity, making it suitable for specific applications in the flavor and fragrance industry.

Properties

CAS No.

10203-76-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-methylhept-1-en-3-yl acetate

InChI

InChI=1S/C10H18O2/c1-5-8(3)7-10(6-2)12-9(4)11/h6,8,10H,2,5,7H2,1,3-4H3

InChI Key

AVERIPYWXSJZPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C=C)OC(=O)C

Origin of Product

United States

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